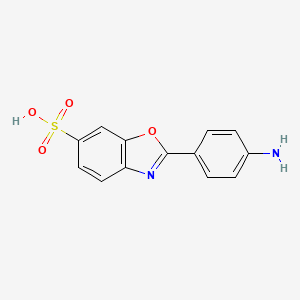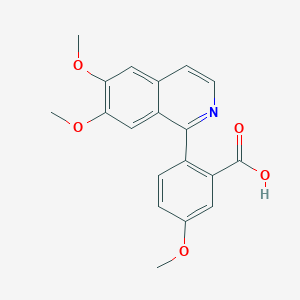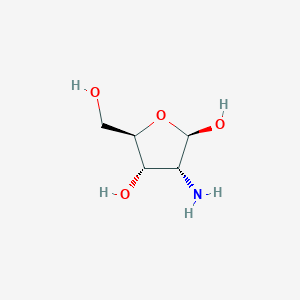
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a chiral compound with significant importance in various scientific fields It is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a protected sugar derivative, followed by deprotection and functional group transformations to introduce the amino and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation, to achieve high yields and purity. These methods often leverage the specificity of enzymes to control the stereochemistry and functional group placement.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug design.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide
Uniqueness
What sets (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol apart from similar compounds is its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-3-amino-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
WVFLQJAIFBHEMM-TXICZTDVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)N)O)O |
SMILES canonique |
C(C1C(C(C(O1)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



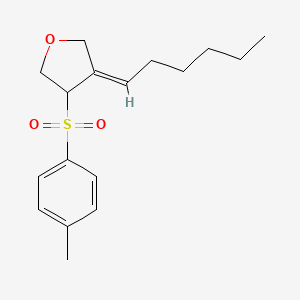
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
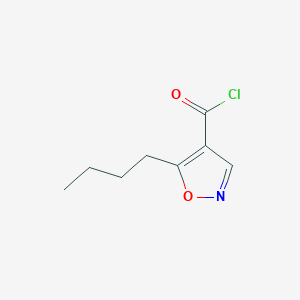
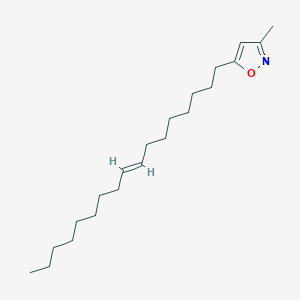
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

